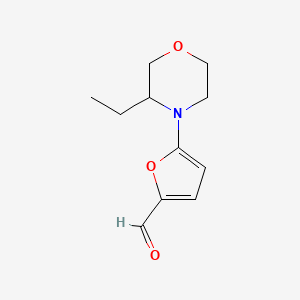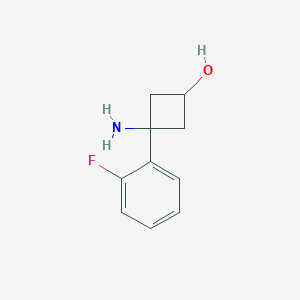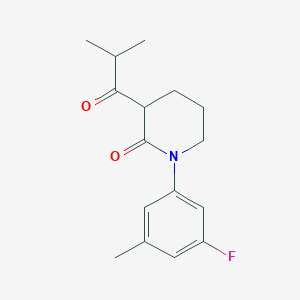
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO It is a derivative of pyrrolidin-2-one, featuring a bromine and fluorine substitution on the phenyl ring
Métodos De Preparación
The synthesis of 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and succinic anhydride.
Reaction Conditions: The reaction involves the formation of an amide bond between the aniline derivative and succinic anhydride under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidin-2-one ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with proteins and other biomolecules.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
4-(3-Fluorophenyl)pyrrolidin-2-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.
4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one: The position of the fluorine atom is different, potentially leading to variations in its chemical properties.
4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one: Substitution with chlorine instead of bromine can result in different reactivity and applications.
Propiedades
Fórmula molecular |
C10H9BrFNO |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
4-(4-bromo-3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
Clave InChI |
MQXNRWXKTZITHK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


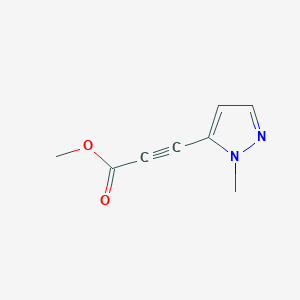
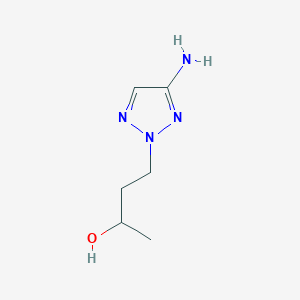
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
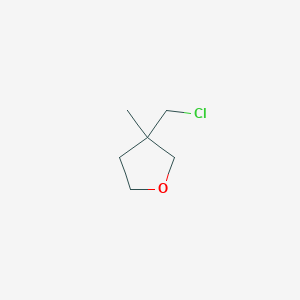
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

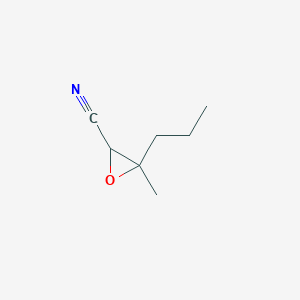
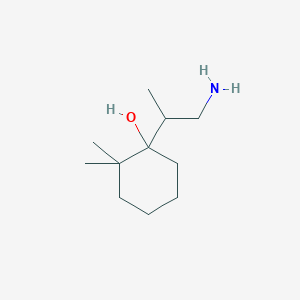

![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
